(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring three distinct moieties:
- Acrylamide backbone: A planar, conjugated system that facilitates rigidity and intermolecular interactions.
- 2-(Thiophen-2-yl)pyridin-3-ylmethyl group: A hybrid heterocyclic substituent combining pyridine’s basicity and thiophene’s electron-rich sulfur atom, likely influencing solubility and target affinity.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(8-6-14-5-7-16-17(11-14)25-13-24-16)22-12-15-3-1-9-21-20(15)18-4-2-10-26-18/h1-11H,12-13H2,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLGPHSSKHAKK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole derivative, followed by the formation of the acrylamide moiety through a series of coupling reactions. Key steps include:
-
Formation of Benzodioxole Derivative:
- Starting with catechol, the benzodioxole ring is formed via cyclization with formaldehyde.
- The resulting benzodioxole is then functionalized to introduce the necessary substituents.
-
Coupling Reactions:
- The thiophene and pyridine rings are synthesized separately and then coupled with the benzodioxole derivative.
- The final step involves the formation of the acrylamide group through a reaction with acryloyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Reactivity at the Acrylamide Group
The α,β-unsaturated carbonyl system in the acrylamide moiety enables several characteristic reactions:
Michael Addition
-
Nucleophiles : Thiols, amines, or Grignard reagents attack the β-carbon of the acrylamide.
Hydrogenation
-
Selective reduction of the double bond using Pd/C or Raney Ni under H₂ gas produces the saturated amide derivative.
-
Yield : 90–95% (10 bar H₂, ethanol, 50°C).
-
Cycloaddition Reactions
-
The acrylamide participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):
Electrophilic Aromatic Substitution (EAS)
-
Benzodioxole ring : Reacts with HNO₃/H₂SO₄ to form nitro derivatives at the para position (yield: 60%) .
-
Thiophene : Undergoes bromination with NBS in CCl₄ to yield 5-bromothiophene derivatives.
Pyridine Coordination
-
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu(II), Fe(III)):
Cobaloxime-Catalyzed Hydroacylation
-
Under blue LED irradiation, the compound undergoes hydroacylation with aldehydes:
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids at the thiophene position:
Stability and Degradation
-
Hydrolysis : The acrylamide bond is susceptible to acidic/basic hydrolysis:
-
Conditions : 6M HCl, reflux → carboxylic acid and amine fragments.
-
Half-life : 2 h at pH 12 (25°C).
-
-
Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the thiophene ring.
Biological Interactions (Relevant to Reactivity)
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Donating Groups : The methoxy groups in the dimethoxyphenyl analog () may enhance solubility but reduce metabolic stability compared to the benzo[d][1,3]dioxole system .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O4. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a thiophene-pyridine hybrid that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells.
A notable study reported that related compounds reduced tumor growth in xenograft models by promoting cell cycle arrest and apoptosis through the activation of caspase pathways . The IC50 values for some derivatives ranged from 25 to 50 μM, indicating moderate potency against cancer cell lines such as MCF-7 and HeLa.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 30 | Apoptosis via caspase activation |
| Compound B | HeLa | 40 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
In vivo studies demonstrated that these compounds could reduce inflammation in animal models of arthritis and colitis, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as 0.015 mg/mL against S. aureus, highlighting their potential as effective antimicrobial agents .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.050 |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of a series of benzo[d][1,3]dioxole derivatives on tumor growth in mice. The results showed a significant reduction in tumor size when treated with these compounds compared to controls .
- Anti-inflammatory Assessment : In another research project, the compound was tested in a model of induced inflammation in rats. The results indicated a marked decrease in swelling and pain response after administration of the compound .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. For instance, derivatives similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide have been shown to inhibit cell proliferation in various cancer cell lines. Studies suggest that these compounds may induce apoptosis through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against a range of bacteria and fungi. For instance, derivatives of benzo[d][1,3]dioxole have been tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) . This aspect highlights the compound's potential in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| 1 | (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-yl)methyl)acrylamide | Anticancer | Induced apoptosis in MCF7 cells with IC50 of 10 µM |
| 2 | Similar benzo[d][1,3]dioxole derivatives | Antimicrobial | Effective against E. coli with MIC of 0.01 mM |
| 3 | (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-pyridine)acrylamide | Anti-inflammatory | Reduced IL-6 levels by 50% in LPS-stimulated macrophages |
Q & A
Q. How can researchers ensure data transparency in structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
